4-Methoxypyridine-3-boronic acid hydrate
Overview
Description
4-Methoxypyridine-3-boronic acid hydrate is an organoboron compound with the molecular formula C6H8BNO3·H2O. It is a derivative of pyridine, where a boronic acid group is attached to the third position and a methoxy group is attached to the fourth position of the pyridine ring. This compound is of significant interest in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Mechanism of Action
Target of Action
Boronic acids and their derivatives are commonly used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling, the compound can be used to create new carbon-carbon bonds, which can significantly alter the structure and function of organic molecules .
Result of Action
In the context of suzuki–miyaura cross-coupling, the compound can facilitate the formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 4-Methoxypyridine-3-boronic acid hydrate involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3). The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxypyridine-3-boronic acid hydrate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Chan-Lam Coupling: This reaction forms carbon-nitrogen or carbon-oxygen bonds between the boronic acid and an amine or alcohol in the presence of a copper catalyst.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically uses a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in an aqueous or alcoholic solvent.
Chan-Lam Coupling: Uses a copper catalyst, such as copper(II) acetate, and a base like pyridine in an organic solvent.
Major Products:
Suzuki-Miyaura Coupling: Produces biaryl compounds or styrenes, depending on the nature of the halide used.
Chan-Lam Coupling: Produces arylamines or aryloxy compounds.
Scientific Research Applications
4-Methoxypyridine-3-boronic acid hydrate has diverse applications in scientific research:
Comparison with Similar Compounds
- 4-Methoxypyridine-2-boronic acid
- 3-Methoxypyridine-4-boronic acid
- 4-Methoxypyridine-5-boronic acid
Comparison: 4-Methoxypyridine-3-boronic acid hydrate is unique due to the specific positioning of the boronic acid and methoxy groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different reactivity patterns and selectivity in cross-coupling reactions .
Properties
IUPAC Name |
(4-methoxypyridin-3-yl)boronic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3.H2O/c1-11-6-2-3-8-4-5(6)7(9)10;/h2-4,9-10H,1H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZNLBIHQORSMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)OC)(O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657368 | |
Record name | (4-Methoxypyridin-3-yl)boronic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-26-6 | |
Record name | Boronic acid, B-(4-methoxy-3-pyridinyl)-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methoxypyridin-3-yl)boronic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxypyridine-3-boronic acid monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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